molecular formula C11H18BNO4S B1373826 (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS No. 958651-73-5

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B1373826
CAS No.: 958651-73-5
M. Wt: 271.15 g/mol
InChI Key: IQWDTJUPZNXTFW-UHFFFAOYSA-N
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Description

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of phenylboronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a t-butylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. This compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .

Cellular Effects

The effects of 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the culture medium .

Dosage Effects in Animal Models

The effects of 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and metabolism. Threshold effects have been noted, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are critical for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic acid is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with t-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-(N-t-Butylsulfamoyl)phenylboronic acid
  • 2-Methylphenylboronic acid
  • 4-(N-t-Butylsulfamoyl)-2-methylphenylboronic ester

Comparison: (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is unique due to the presence of both a boronic acid group and a t-butylsulfamoyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. The t-butylsulfamoyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-7-9(5-6-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWDTJUPZNXTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681741
Record name [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958651-73-5
Record name [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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